Ethyl2-cyclopentylprop-2-enoate

Description

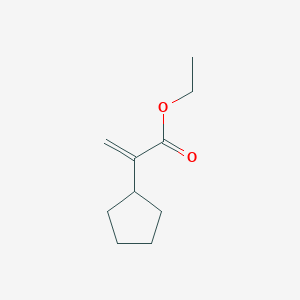

Ethyl 2-cyclopentylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclopentyl substituent at the β-position of the propenoate backbone. Its structure combines the reactivity of the α,β-unsaturated ester moiety with the steric and electronic effects of the cyclopentyl group.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl 2-cyclopentylprop-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)8(2)9-6-4-5-7-9/h9H,2-7H2,1H3 |

InChI Key |

VPQZBEBHNCEGMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method (Based on Patent CN103058870A)

A closely related compound, ethyl 2-oxocyclopentylacetate, shares structural features with ethyl 2-cyclopentylprop-2-enoate and provides insight into preparation techniques involving cyclopentyl intermediates. The patented method includes:

- Starting Materials: Diethyl adipate and sodium metal in toluene.

- Cyclization: Sodium-mediated cyclization of diethyl adipate to form a cyclopentyl intermediate.

- Substitution: Reaction with ethyl chloroacetate to introduce the ester side chain.

- Hydrolysis and Decarboxylation: Acidic hydrolysis and removal of carboxyl groups to yield the cyclopentylacetic acid intermediate.

- Esterification: Direct esterification with ethanol under acidic catalysis to form the ethyl ester.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Cyclization | Sodium, toluene | Reflux (~110°C) | 6 hours | Sodium forms fine sand for reaction |

| Substitution | Ethyl chloroacetate | ≤100°C | 3 hours | Controlled addition to avoid side reactions |

| Hydrolysis & Decarboxylation | 3M HCl, reflux | ~100°C | 6 hours | Efficient removal of carboxyl groups |

| Extraction & Drying | Ethyl acetate, saturated NaCl wash | Room temperature | - | Purification step |

| Esterification | Ethanol, sulfuric acid catalyst | Reflux (~78°C) | 8 hours | One-pot method, no intermediate purification |

| Final Purification | Vacuum distillation | Reduced pressure | - | High purity product |

This method is notable for its one-pot approach, minimizing purification steps and waste, and achieving high yield and product stability suitable for scale-up production.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot cyclization and esterification (Patent CN103058870A) | Uses diethyl adipate and sodium; one-pot; high yield | Simple, cost-effective, scalable | Focused on ketoester analogs; direct alkene formation not covered |

| Weinreb amide-type HWE olefination (Recent ACS JOC study) | Isolable phosphonoenolate; high (E)-selectivity | Excellent stereocontrol; broad substrate scope | Requires specialized reagents; multi-step synthesis |

| Traditional Wittig or HWE reactions | Common olefination methods for alkene introduction | Well-established; versatile | Can have lower selectivity; side reactions possible |

Research Findings and Optimization Notes

- The one-pot method reduces waste and processing time, making it environmentally friendly and economically viable for industrial synthesis.

- The PrMgCl-deprotonated Weinreb amide phosphonoenolate offers a breakthrough in olefination, providing stable intermediates and reproducible high stereoselectivity.

- Cyclopentyl aldehydes are compatible with these olefination conditions, avoiding ring opening or epimerization, which is critical for maintaining the cyclopentyl moiety.

- Esterification under acidic catalysis is effective post-olefination to yield the final ethyl ester compound.

- Reaction parameters such as temperature control, reagent addition rate, and solvent choice significantly impact yield and purity.

Scientific Research Applications

Ethyl2-cyclopentylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl2-cyclopentylprop-2-enoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., cyano in Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate) enhance electrophilicity at the β-position, favoring conjugate additions, whereas the cyclopentyl group may exert a milder electronic effect .

- Oxirane-containing analogs (e.g., 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate) offer additional reactivity for ring-opening polymerization, a feature absent in the target compound .

Physicochemical Properties

While data for Ethyl 2-cyclopentylprop-2-enoate are sparse, comparisons can be drawn from analogs:

- Ethyl prop-2-enoate: Simpler structure with lower molecular weight (100.12 g/mol) and higher volatility. Used as a monomer in acrylic polymers .

- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate: The cyano group increases polarity (LogP ~1.5 estimated), while the thiophene ring contributes to UV absorption properties .

Hypothesis for Target Compound: The cyclopentyl group likely increases hydrophobicity (higher LogP than Ethyl prop-2-enoate) and reduces volatility. Its steric bulk may also slow reaction kinetics in polymerization or cycloadditions.

Biological Activity

Ethyl 2-cyclopentylprop-2-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

- IUPAC Name : Ethyl 2-cyclopentylprop-2-enoate

- Molecular Formula : CHO

- Molecular Weight : 184.25 g/mol

Research indicates that Ethyl 2-cyclopentylprop-2-enoate exhibits various biological activities, primarily through its interaction with cellular pathways. The compound's structure suggests it may engage in mechanisms similar to other enol esters, which are known for their ability to modulate enzymatic activities and influence cell signaling pathways.

Biological Activity Overview

-

Antioxidant Properties :

- Ethyl 2-cyclopentylprop-2-enoate has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This effect is crucial in preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects :

- Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property is particularly beneficial in conditions such as arthritis and other inflammatory disorders.

- Gastroprotective Activity :

Case Study 1: Gastroprotective Effects

A recent study isolated a related compound from Heliotropium indicum, which demonstrated substantial gastroprotective activity at a dosage of 100 mg/kg, achieving a gastroprotection rate of approximately 90% . The mechanism was found to be independent of prostaglandins and nitric oxide pathways, indicating a unique action profile that may be shared with Ethyl 2-cyclopentylprop-2-enoate.

Case Study 2: Antioxidant Activity

In vitro studies have shown that Ethyl 2-cyclopentylprop-2-enoate can significantly reduce reactive oxygen species (ROS) levels in human cell lines. The antioxidant capacity was evaluated using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid.

Data Table: Biological Activities

Q & A

Basic Research Question: How can researchers optimize the synthesis of ethyl 2-cyclopentylprop-2-enoate to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters, such as catalyst loading, temperature, and solvent polarity. For esterification reactions, proton NMR can track reaction progress by monitoring the disappearance of starting materials (e.g., cyclopentanol) and the emergence of ester carbonyl peaks (~170 ppm) . Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with calibration curves established using commercial standards. Statistical tools like Design of Experiments (DoE) can identify critical variables affecting yield .

Advanced Research Question: What computational methods are suitable for predicting the reactivity of ethyl 2-cyclopentylprop-2-enoate in cycloaddition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cycloaddition pathways. Solvent effects should be incorporated using implicit solvation models (e.g., PCM). Comparative analysis with experimental kinetic data (e.g., rate constants derived from HPLC) validates computational predictions. Software suites like Gaussian or ORCA are standard for such studies .

Basic Research Question: How should researchers characterize the stereochemical configuration of ethyl 2-cyclopentylprop-2-enoate?

Methodological Answer:

Chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Polarimetry and vibrational circular dichroism (VCD) provide complementary stereochemical data. X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .

Advanced Research Question: How can contradictory data on the compound’s bioactivity be resolved in literature reviews?

Methodological Answer:

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Meta-analyses should standardize data using normalization to control groups or IC50 values. Sensitivity analyses can identify outliers, while systematic reviews (PRISMA guidelines) assess study quality. Cross-referencing with authoritative databases like PubChem or ChEMBL ensures data reliability .

Basic Research Question: What spectroscopic techniques are critical for structural elucidation of ethyl 2-cyclopentylprop-2-enoate?

Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; ester carbonyl at δ 170 ppm).

- IR : Ester C=O stretch (~1740 cm) confirms functional group integrity.

- MS : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO, exact mass 168.115) .

Advanced Research Question: What strategies mitigate steric hindrance effects in derivatizing ethyl 2-cyclopentylprop-2-enoate?

Methodological Answer:

Steric effects from the cyclopentyl group can be minimized using bulky Lewis acid catalysts (e.g., Ti(OPr)) or microwave-assisted synthesis to enhance reaction kinetics. Molecular dynamics simulations predict accessible reactive sites, guiding functionalization strategies .

Basic Research Question: How should researchers design stability studies for ethyl 2-cyclopentylprop-2-enoate under varying storage conditions?

Methodological Answer:

Accelerated stability testing (40°C/75% RH) over 4–6 weeks simulates long-term degradation. HPLC tracks decomposition products, while Arrhenius plots extrapolate shelf life. Photostability requires controlled UV exposure (ICH Q1B guidelines) .

Advanced Research Question: What role does ethyl 2-cyclopentylprop-2-enoate play in asymmetric catalysis, and how is enantioselectivity quantified?

Methodological Answer:

As a chiral auxiliary, its cyclopentyl group induces asymmetry in catalytic cycles. Enantiomeric excess (ee) is measured via chiral GC or NMR using chiral shift reagents. Kinetic resolution experiments (e.g., competing substrates) quantify selectivity factors (krel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.